molecular formula C8H8N2O2S2 B13610331 Benzo[d]thiazol-2-ylmethanesulfonamide

Benzo[d]thiazol-2-ylmethanesulfonamide

Cat. No.: B13610331
M. Wt: 228.3 g/mol
InChI Key: DOCQHLHWQVWHRA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethanesulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-2-ylmethanesulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and a sulfonamide derivative under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethanesulfonamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-ylmethanesulfonamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of specific enzymes involved in cell proliferation and survival. The compound can also modulate neurotransmitter levels, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-2-ylmethanesulfonamide stands out due to its unique combination of a benzothiazole ring and a sulfonamide group, which enhances its solubility and biological activity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethanesulfonamide

InChI

InChI=1S/C8H8N2O2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,9,11,12)

InChI Key

DOCQHLHWQVWHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)N

Origin of Product

United States

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